Di-tert-butyl 5a,6,6a,11b,12,12a-hexahydro-6,12-methanoindolo[2,3-b]carbazole-5,7-dicarboxylate
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Overview
Description
Di-tert-butyl 5a,6,6a,11b,12,12a-hexahydro-6,12-methanoindolo[2,3-b]carbazole-5,7-dicarboxylate is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 5a,6,6a,11b,12,12a-hexahydro-6,12-methanoindolo[2,3-b]carbazole-5,7-dicarboxylate involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and methanol, and the reactions are carried out under controlled temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 5a,6,6a,11b,12,12a-hexahydro-6,12-methanoindolo[2,3-b]carbazole-5,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Di-tert-butyl 5a,6,6a,11b,12,12a-hexahydro-6,12-methanoindolo[2,3-b]carbazole-5,7-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of di-tert-butyl 5a,6,6a,11b,12,12a-hexahydro-6,12-methanoindolo[2,3-b]carbazole-5,7-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
6,12-dibromo-2,8-di-tert-butyl-5,11-dihydroindolo[3,2-b]-carbazole: Similar structure but with bromine atoms.
3,6-Di-tert-butylcarbazole: A simpler structure with only two tert-butyl groups.
Uniqueness
Di-tert-butyl 5a,6,6a,11b,12,12a-hexahydro-6,12-methanoindolo[2,3-b]carbazole-5,7-dicarboxylate is unique due to its complex structure, which provides a combination of stability and reactivity. This makes it suitable for a wide range of applications, from material science to medicinal chemistry .
Properties
Molecular Formula |
C29H34N2O4 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
ditert-butyl 9,13-diazahexacyclo[9.9.1.02,10.03,8.012,20.014,19]henicosa-3,5,7,14,16,18-hexaene-9,13-dicarboxylate |
InChI |
InChI=1S/C29H34N2O4/c1-28(2,3)34-26(32)30-20-13-9-7-11-16(20)22-18-15-19(24(22)30)25-23(18)17-12-8-10-14-21(17)31(25)27(33)35-29(4,5)6/h7-14,18-19,22-25H,15H2,1-6H3 |
InChI Key |
RNIWOSKTOFIHRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C3CC(C2C4=CC=CC=C41)C5C3N(C6=CC=CC=C56)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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